molecular formula C12H22OS B14405592 2-(Hexylsulfanyl)cyclohexan-1-one CAS No. 84040-12-0

2-(Hexylsulfanyl)cyclohexan-1-one

Cat. No.: B14405592
CAS No.: 84040-12-0
M. Wt: 214.37 g/mol
InChI Key: YLEBIMJPMTWBKM-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)cyclohexan-1-one is an organic compound with a unique structure that combines a cyclohexanone ring with a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with hexylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of catalysts like palladium or platinum can enhance the reaction rate and selectivity, making the process more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-(Hexylsulfanyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The hexylsulfanyl group can interact with biological membranes, potentially disrupting their function. The carbonyl group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the hexylsulfanyl group.

    2-(Methylsulfanyl)cyclohexan-1-one: A similar compound with a methylsulfanyl group instead of a hexylsulfanyl group.

    2-(Hexylsulfanyl)cyclohexanol: The reduced form of 2-(Hexylsulfanyl)cyclohexan-1-one.

Uniqueness

This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, making it more likely to interact with lipid membranes and potentially increasing its biological activity.

Properties

CAS No.

84040-12-0

Molecular Formula

C12H22OS

Molecular Weight

214.37 g/mol

IUPAC Name

2-hexylsulfanylcyclohexan-1-one

InChI

InChI=1S/C12H22OS/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h12H,2-10H2,1H3

InChI Key

YLEBIMJPMTWBKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1CCCCC1=O

Origin of Product

United States

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